molecular formula C19H12FN3O B1300403 2-(2-Fluorophenyl)-3-(3-pyrimidin-2-yloxyphenyl)prop-2-enenitrile

2-(2-Fluorophenyl)-3-(3-pyrimidin-2-yloxyphenyl)prop-2-enenitrile

Cat. No.: B1300403
M. Wt: 317.3 g/mol
InChI Key: VGSKCFLNALPCHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Fluorophenyl)-3-(3-pyrimidin-2-yloxyphenyl)prop-2-enenitrile is an organic compound characterized by its unique structure, which includes a fluorophenyl group and a pyrimidinyloxyphenyl group connected by a propenenitrile linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)-3-(3-pyrimidin-2-yloxyphenyl)prop-2-enenitrile typically involves a multi-step process. One common method includes the following steps:

    Formation of the Fluorophenyl Intermediate: The starting material, 2-fluorobenzaldehyde, undergoes a reaction with a suitable reagent to form the fluorophenyl intermediate.

    Coupling with Pyrimidinyloxyphenyl: The fluorophenyl intermediate is then coupled with 3-(2-pyrimidinyloxy)phenyl using a base-catalyzed reaction to form the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and efficiency. Continuous flow reactors and automated systems can be employed to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)-3-(3-pyrimidin-2-yloxyphenyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2-Fluorophenyl)-3-(3-pyrimidin-2-yloxyphenyl)prop-2-enenitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-3-(3-pyrimidin-2-yloxyphenyl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Fluorophenyl)-3-(3-pyrimidin-2-yloxyphenyl)prop-2-enenitrile is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a fluorophenyl group and a pyrimidinyloxyphenyl group linked by a propenenitrile moiety sets it apart from other compounds with similar functionalities.

Properties

Molecular Formula

C19H12FN3O

Molecular Weight

317.3 g/mol

IUPAC Name

2-(2-fluorophenyl)-3-(3-pyrimidin-2-yloxyphenyl)prop-2-enenitrile

InChI

InChI=1S/C19H12FN3O/c20-18-8-2-1-7-17(18)15(13-21)11-14-5-3-6-16(12-14)24-19-22-9-4-10-23-19/h1-12H

InChI Key

VGSKCFLNALPCHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=CC2=CC(=CC=C2)OC3=NC=CC=N3)C#N)F

Origin of Product

United States

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